F1063-0967 -

F1063-0967

Catalog Number: EVT-268010
CAS Number:
Molecular Formula: C24H24N2O5S2
Molecular Weight: 484.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
F1063-0967 is a novel inhibitor of dual-specificity phosphatase 26 (DUSP26), inducing apoptosis in IMR-32 cell line.
Source and Classification

F1063-0967 was identified through high-throughput screening methods and is included in specialized libraries for drug discovery. It falls under the classification of cancer inhibitors and modulators, which are designed to interfere with specific molecular targets implicated in cancer cell survival and proliferation .

Synthesis Analysis

The synthesis of F1063-0967 involves several sophisticated chemical processes. While specific details about its synthetic route may not be extensively documented, it is common for such compounds to be synthesized using techniques like:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to form peptides, which can then be modified to create complex structures.
  • Solution-Phase Synthesis: This alternative approach involves reactions in a liquid phase, utilizing various coupling reagents to facilitate the formation of peptide bonds.

In both methods, controlling reaction conditions such as temperature, pH, and reaction time is crucial for optimizing yield and purity. For example, coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) are frequently employed to enhance the efficiency of peptide bond formation.

Molecular Structure Analysis
  • Functional Groups: These may include amines, carboxylic acids, or aromatic rings, which play critical roles in binding to biological targets.
  • Three-Dimensional Configuration: The spatial arrangement of atoms influences the compound's interaction with proteins or enzymes.

Computational modeling techniques such as molecular dynamics simulations can provide insights into the stability and reactivity of the compound's structure. Additionally, X-ray crystallography or nuclear magnetic resonance spectroscopy could be employed to elucidate its precise molecular geometry.

Chemical Reactions Analysis

F1063-0967 can undergo various chemical reactions that are typical for small molecule inhibitors:

  • Hydrolysis: The compound may be susceptible to hydrolytic cleavage under acidic or basic conditions, potentially leading to the release of smaller fragments.
  • Oxidation: Reactive oxygen species can interact with certain functional groups within F1063-0967, leading to oxidative modifications.
  • Substitution Reactions: The presence of nucleophilic sites may allow for substitution reactions with electrophiles, altering the compound's properties and activity.

These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .

Mechanism of Action

The mechanism of action for F1063-0967 involves its interaction with specific protein targets within cancer cells. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cell lines by modulating signaling pathways associated with cell survival. For instance, it has been observed that F1063-0967 increases apoptosis in IMR32 neuroblastoma cells through mechanisms involving p53 and p38 signaling pathways .

The compound likely operates by binding to target proteins and inhibiting their activity, thereby disrupting cellular processes essential for tumor growth. Detailed mechanistic studies would typically employ techniques such as Western blotting or flow cytometry to assess changes in protein expression and cell viability.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of F1063-0967 are not extensively documented, compounds in this class generally exhibit:

  • Molecular Weight: Typically around 300–500 g/mol for small molecules.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; thus, studies often assess degradation rates under various environments.

Purity levels reported for similar compounds are usually above 95%, indicating high-quality synthesis necessary for biological testing .

Applications

F1063-0967 holds potential applications primarily in cancer research and therapy development. Its role as an inhibitor suggests it could be utilized in:

  • Drug Development: As a lead compound in developing new anticancer agents targeting specific pathways involved in tumorigenesis.
  • Biological Research: In vitro studies examining its effects on cancer cell lines can provide insights into cancer biology and treatment mechanisms.
  • Phenotypic Screening: It may serve as a tool compound in screening assays designed to identify other modulators affecting similar pathways .
Introduction to Compound F1063-0967 in Contemporary Research

F1063-0967 (IUPAC name: (Z)-2-Hydroxy-4-{6-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoylamino}-benzoic acid) is a small-molecule inhibitor targeting dual-specificity phosphatase 26 (DUSP26), a phosphatase implicated in oncogenic signaling pathways. With the molecular formula C₂₄H₂₄N₂O₅S₂ and a molecular weight of 484.59 g/mol, this compound exhibits selective enzymatic inhibition (IC₅₀ = 11.62 µM) and induces apoptosis in neuroblastoma cell lines (IC₅₀ = 4.13 µM) [3] [6] [9]. Its discovery represents a strategic advance in targeting understudied phosphatases for cancer therapy, bridging computational drug design and experimental oncology.

Table 1: Fundamental Characteristics of F1063-0967

PropertyValue
CAS Registry Number613225-56-2
Molecular FormulaC₂₄H₂₄N₂O₅S₂
Molecular Weight484.59 g/mol
Biological TargetDual-Specificity Phosphatase 26 (DUSP26)
SolubilityDMSO
Primary Biological ActivityDUSP26 inhibition; Apoptosis induction

Historical Evolution of F1063-0967 in Scientific Discourse

The identification of F1063-0967 emerged from early 21st-century efforts to target protein tyrosine phosphatases (PTPs) in oncology. Prior to its discovery, only two DUSP26 inhibitors (NSC-87877 and ethyl-3,4-dephostatin) were known, both with suboptimal selectivity or pharmacokinetic profiles [3]. The compound was discovered through a hybrid virtual screening approach in 2017, combining:

  • Pharmacophore Modeling: A 3D query based on the catalytically active conformation of DUSP26 (residues 42-211), validated through enzyme kinetics.
  • Molecular Docking: Screening of 129,087 compounds from the "Diversity Libraries" database, refined via binding pose analysis [3] [6].

This methodology signified a departure from traditional biochemical screening, aligning with a broader shift toward computational-aided drug discovery. Historically, DUSP targeting faced challenges due to the conserved active site of PTPs. F1063-0967’s benzylidene-thiazolidinone scaffold represented a novel chemotype overcoming this limitation through selective interactions with DUSP26’s unique substrate-binding pocket [3] [9]. The compound’s efficacy in inducing IMR-32 neuroblastoma cell apoptosis positioned it as a candidate for targeted cancer therapeutics, reflecting the convergence of structural biology and oncology in drug development.

Knowledge Gaps in Current F1063-0967 Research Paradigms

Despite its potential, F1063-0967 research faces significant interdisciplinary challenges:

  • Structural Mechanism Uncertainty: The precise binding mode of F1063-0967 with DUSP26 remains uncharacterized crystallographically. Homology models exist, but experimental validation of ligand-protein interactions is lacking, hindering rational optimization [3].
  • Pharmacological Profiling Gaps: No in vivo efficacy, bioavailability, or metabolic stability data have been reported. The absence of toxicological and pharmacokinetic studies limits translational potential [6] [9].
  • Target Selectivity: Off-target effects across the PTP superfamily are unexamined. DUSP26 shares catalytic motifs with other phosphatases, risking unintended biological effects [3].
  • Disease Context Limitations: Studies are confined to IMR-32 neuroblastoma cells. Validation in diverse cancer types (e.g., glioblastoma, thyroid carcinoma) and patient-derived models is absent [6].
  • Resistance Mechanisms: Potential adaptive responses (e.g., compensatory phosphatase upregulation) are uninvestigated, reflecting a broader gap in understanding cellular feedback loops in DUSP inhibition [3].

Table 2: Critical Knowledge Gaps in F1063-0967 Research

Knowledge GapResearch Implication
Structural Binding MechanismRational drug design impaired
In Vivo PharmacokineticsTranslational potential unknown
Off-Target EffectsClinical safety unpredictable
Disease Spectrum ApplicabilityTherapeutic scope undefined
Resistance PathwaysLong-term efficacy unassessed

These gaps mirror broader methodological limitations in phosphatase inhibitor development, such as inadequate assay standardization and overreliance on reductionist cell models [10]. Integrating systems biology approaches (e.g., phosphoproteomics) could resolve contextual DUSP26 signaling networks.

Societal and Academic Imperatives for Investigating F1063-0967

The pursuit of F1063-0967 research addresses convergent societal and academic priorities:

  • Unmet Clinical Needs: DUSP26 is overexpressed in neuroblastoma, glioblastoma, and anaplastic thyroid cancers, where current therapies show limited efficacy. F1063-0967 represents a prototype for targeting phosphatase-driven oncogenic resilience [3] [9].
  • Methodological Innovation: Optimizing F1063-0967 demands advances in hybrid screening pipelines. Integrating artificial intelligence for binding affinity prediction or metabolic stability modeling could accelerate inhibitor development [6].
  • Interdisciplinary Collaboration: Bridging computational chemistry, structural biology, and oncology is essential to address existing knowledge gaps. International consortia could standardize DUSP26 assay protocols and biomarker validation [10].
  • Economic and Ethical Value: Target-specific oncology agents reduce off-target toxicity burdens on healthcare systems. F1063-0967 exemplifies cost-efficient drug discovery via computational repurposing of chemical libraries [3] [6].
  • Educational Frameworks: This compound serves as a model for teaching drug discovery principles, illustrating pharmacophore modeling, docking validation, and enzyme kinetics in academic curricula [3].

The compound’s progression would validate DUSP26 as a druggable target, incentivizing investment in understudied phosphatases. Furthermore, it exemplifies how methodological synergy—merging virtual and empirical screening—can revitalize challenging drug targets.

Properties

Product Name

F1063-0967

IUPAC Name

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid

Molecular Formula

C24H24N2O5S2

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13-

InChI Key

RNICWTYEMLCCAS-MOSHPQCFSA-N

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

F1063-0967

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.